2-(Difluoromethyl)-4-phenylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

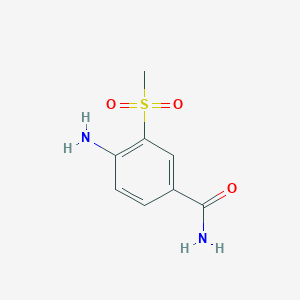

2-(Difluoromethyl)-4-phenylthiazole: is a relatively stable compound that features a difluoromethyl group attached to a phenylthiazole ring. It is sparingly soluble in water but dissolves readily in various organic solvents such as methanol, ethanol, and dimethylformamide .

Preparation Methods

a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. Notably, late-stage difluoromethylation processes have gained prominence. These methods involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S. Metal-based approaches, both stoichiometric and catalytic, have been developed to transfer CF2H to C(sp2) sites. Additionally, Minisci-type radical chemistry has been successfully applied to heteroaromatics for C(sp2)–H bond difluoromethylation .

b. Industrial Production Methods: While specific industrial production methods are not widely documented, the compound’s synthesis likely involves adapting the established laboratory-scale procedures to larger scales. Optimization for yield, safety, and cost-effectiveness would be essential.

Chemical Reactions Analysis

a. Types of Reactions: 2-(Difluoromethyl)-4-phenylthiazole can undergo various reactions, including electrophilic, nucleophilic, radical, and cross-coupling processes. These reactions lead to the formation of C(sp3)–CF2H bonds. stereoselective difluoromethylation remains limited.

b. Common Reagents and Conditions:Electrophilic Difluoromethylation: Achieved using ClCFH or novel non-ozone-depleting difluorocarbene reagents.

Nucleophilic Difluoromethylation: Specific reagents and conditions vary but typically involve CFH transfer.

Radical Difluoromethylation: Minisci-type radical chemistry with heteroaromatic substrates.

Scientific Research Applications

2-(Difluoromethyl)-4-phenylthiazole finds applications in various scientific fields:

Medicinal Chemistry: As a synthetic intermediate for novel drug compounds.

Agriculture: Its potent insecticidal and fungicidal properties are of interest in pesticide development.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare 2-(Difluoromethyl)-4-phenylthiazole to related structures, highlighting its unique features.

Remember that this compound’s applications and mechanisms continue to evolve, and ongoing research may reveal additional insights

Properties

CAS No. |

2149601-28-3 |

|---|---|

Molecular Formula |

C10H7F2NS |

Molecular Weight |

211.23 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C10H7F2NS/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-6,9H |

InChI Key |

UMZCSRCSAYOUEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12067859.png)

![4-[2-(2-Bromo-5-fluorophenoxy)ethyl]morpholine](/img/structure/B12067883.png)

![3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid](/img/structure/B12067901.png)